molecular formula C17H10IN3O2 B11103904 10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11103904
M. Wt: 415.18 g/mol
InChI Key: LYVWTXUSCPBIOS-UHFFFAOYSA-N
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Description

10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the iodophenyl group in this compound adds to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atom.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Lacks the iodophenyl group, resulting in different reactivity and biological activity.

    10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: The chlorine atom provides different electronic effects compared to iodine, affecting the compound’s properties.

    10-(4-bromophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Bromine’s properties lie between those of chlorine and iodine, leading to intermediate reactivity.

Uniqueness

The presence of the iodophenyl group in 10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione makes it unique due to iodine’s large atomic size and high polarizability. This affects the compound’s reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C17H10IN3O2

Molecular Weight

415.18 g/mol

IUPAC Name

10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C17H10IN3O2/c18-11-5-7-12(8-6-11)21-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H,20,22,23)

InChI Key

LYVWTXUSCPBIOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3N2C4=CC=C(C=C4)I

Origin of Product

United States

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